molecular formula C11H11N3O4 B5293736 N-(aminocarbonyl)-3-hydroxy-5-methyl-2-oxo-3-indolinecarboxamide

N-(aminocarbonyl)-3-hydroxy-5-methyl-2-oxo-3-indolinecarboxamide

Cat. No. B5293736
M. Wt: 249.22 g/mol
InChI Key: FWWCDCZVBGBUPE-UHFFFAOYSA-N
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Description

N-(aminocarbonyl)-3-hydroxy-5-methyl-2-oxo-3-indolinecarboxamide, also known as AH7614, is a synthetic compound that belongs to the class of indolone-based inhibitors. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-(aminocarbonyl)-3-hydroxy-5-methyl-2-oxo-3-indolinecarboxamide is not fully understood, but it is believed to inhibit the activity of various enzymes and signaling pathways involved in disease progression. For example, in cancer, N-(aminocarbonyl)-3-hydroxy-5-methyl-2-oxo-3-indolinecarboxamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In inflammation, N-(aminocarbonyl)-3-hydroxy-5-methyl-2-oxo-3-indolinecarboxamide has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the production of pro-inflammatory cytokines. In neurodegenerative disorders, N-(aminocarbonyl)-3-hydroxy-5-methyl-2-oxo-3-indolinecarboxamide has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(aminocarbonyl)-3-hydroxy-5-methyl-2-oxo-3-indolinecarboxamide has been shown to have various biochemical and physiological effects in animal models. In cancer, N-(aminocarbonyl)-3-hydroxy-5-methyl-2-oxo-3-indolinecarboxamide has been shown to inhibit tumor growth and induce apoptosis through the activation of caspase-3 and -9. In inflammation, N-(aminocarbonyl)-3-hydroxy-5-methyl-2-oxo-3-indolinecarboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. In neurodegenerative disorders, N-(aminocarbonyl)-3-hydroxy-5-methyl-2-oxo-3-indolinecarboxamide has been shown to improve cognitive function and reduce oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

N-(aminocarbonyl)-3-hydroxy-5-methyl-2-oxo-3-indolinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for its target enzymes and signaling pathways. However, its low solubility and stability in aqueous solutions can limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of N-(aminocarbonyl)-3-hydroxy-5-methyl-2-oxo-3-indolinecarboxamide. One potential direction is the development of more potent and selective analogs of N-(aminocarbonyl)-3-hydroxy-5-methyl-2-oxo-3-indolinecarboxamide for use in preclinical and clinical studies. Another potential direction is the investigation of the therapeutic potential of N-(aminocarbonyl)-3-hydroxy-5-methyl-2-oxo-3-indolinecarboxamide in other diseases, such as autoimmune disorders and cardiovascular disease. Additionally, the elucidation of the molecular mechanisms underlying the therapeutic effects of N-(aminocarbonyl)-3-hydroxy-5-methyl-2-oxo-3-indolinecarboxamide could provide insights into the pathogenesis of various diseases and lead to the development of novel therapeutic strategies.

Synthesis Methods

N-(aminocarbonyl)-3-hydroxy-5-methyl-2-oxo-3-indolinecarboxamide can be synthesized through a multi-step process that involves the reaction of 3-hydroxy-5-methyl-2-oxoindoline-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with aminocarbonyl compounds, such as urea or thiourea, to form the desired amide product.

Scientific Research Applications

N-(aminocarbonyl)-3-hydroxy-5-methyl-2-oxo-3-indolinecarboxamide has been studied extensively for its potential therapeutic applications in various diseases. In cancer, N-(aminocarbonyl)-3-hydroxy-5-methyl-2-oxo-3-indolinecarboxamide has been shown to inhibit the growth of tumor cells and induce apoptosis. In inflammation, N-(aminocarbonyl)-3-hydroxy-5-methyl-2-oxo-3-indolinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In neurodegenerative disorders, N-(aminocarbonyl)-3-hydroxy-5-methyl-2-oxo-3-indolinecarboxamide has been shown to have neuroprotective effects and improve cognitive function in animal models.

properties

IUPAC Name

N-carbamoyl-3-hydroxy-5-methyl-2-oxo-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c1-5-2-3-7-6(4-5)11(18,8(15)13-7)9(16)14-10(12)17/h2-4,18H,1H3,(H,13,15)(H3,12,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWCDCZVBGBUPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C2(C(=O)NC(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Hydroxy-5-methyl-2-oxo-2,3-dihydro-1H-indole-3-carbonyl)-urea

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